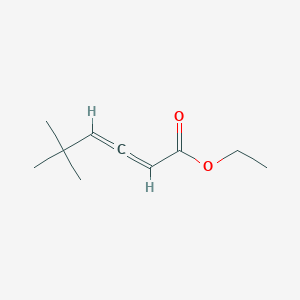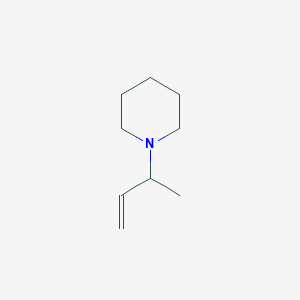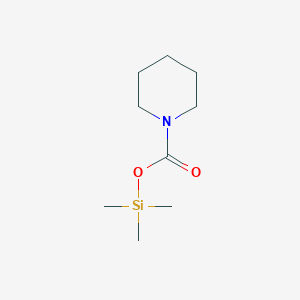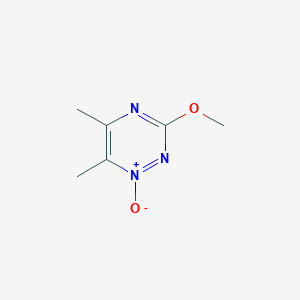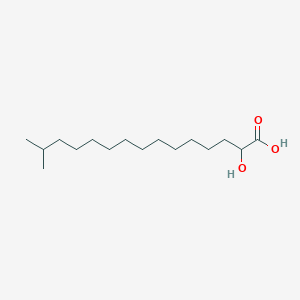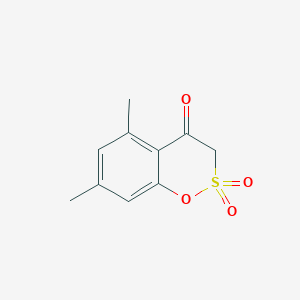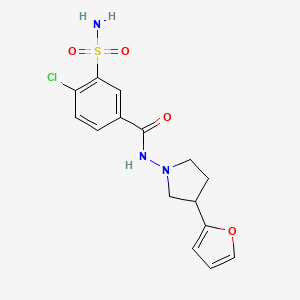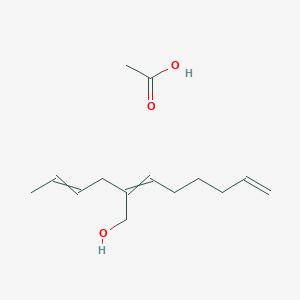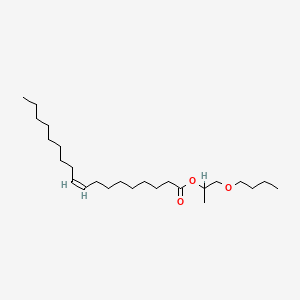
1-butoxypropan-2-yl (Z)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butoxypropan-2-yl (Z)-octadec-9-enoate is an organic compound with a complex structure that includes both ester and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butoxypropan-2-yl (Z)-octadec-9-enoate typically involves the esterification of (Z)-octadec-9-enoic acid with 1-butoxypropan-2-ol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-butoxypropan-2-yl (Z)-octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers depending on the nucleophile used.
Scientific Research Applications
1-butoxypropan-2-yl (Z)-octadec-9-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants, surfactants, and emulsifiers.
Mechanism of Action
The mechanism of action of 1-butoxypropan-2-yl (Z)-octadec-9-enoate involves its interaction with biological membranes due to its amphiphilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, the ester and ether functional groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-butoxypropan-2-yl isobutyl carbonate
- 1-(1-butoxypropan-2-yloxy)propan-2-yl 3,5,5-trimethylhexanoate
Uniqueness
1-butoxypropan-2-yl (Z)-octadec-9-enoate is unique due to its specific combination of ester and ether functional groups, which confer distinct chemical and physical properties. Its long alkyl chain and unsaturation (Z-configuration) contribute to its amphiphilic nature, making it suitable for applications in surfactants and emulsifiers. The presence of the (Z)-octadec-9-enoate moiety also imparts potential biological activities that are not observed in similar compounds.
Properties
CAS No. |
37281-78-0 |
|---|---|
Molecular Formula |
C25H48O3 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
1-butoxypropan-2-yl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C25H48O3/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(26)28-24(3)23-27-22-7-5-2/h13-14,24H,4-12,15-23H2,1-3H3/b14-13- |
InChI Key |
MADFMOIGWCHQBP-YPKPFQOOSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)COCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)COCCCC |
Related CAS |
37281-78-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


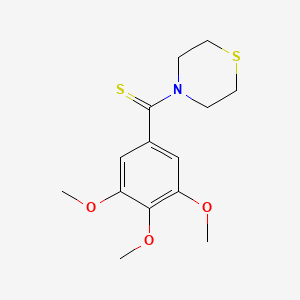
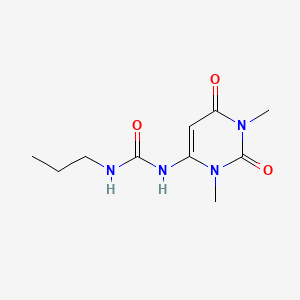
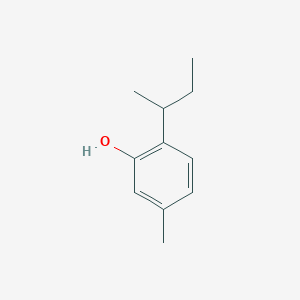
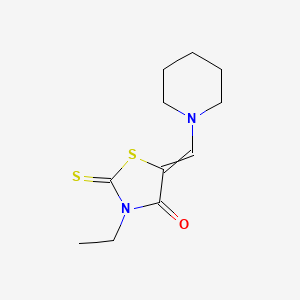
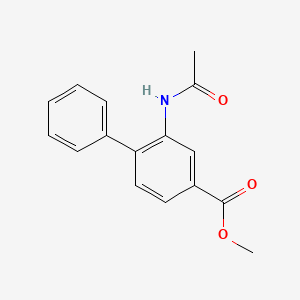
![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)
